1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide
Description
1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide is a triazole-based compound featuring a 3,4-dichlorophenylmethyl substituent and a carboxamide functional group. Its structure combines a triazole heterocycle with halogenated aromatic moieties, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.
Properties
Molecular Formula |
C11H10Cl2N4O |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-10(11(14)18)15-16-17(6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,18) |
InChI Key |
JPMVYRURDQLSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where the dichlorophenyl group can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives, including 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various fungal strains, particularly:
- Candida albicans
- Aspergillus niger
The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis via cytochrome P450 enzymes, which are crucial for fungal cell membrane integrity .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated moderate activity against several cancer cell lines:
| Compound | Cell Line | Log GI50 |
|---|---|---|
| 1 | SK-MEL-5 | -5.55 |
| 2 | KM12 | -5.43 |
These findings suggest that the compound may inhibit tumor growth and proliferation through mechanisms similar to other triazole derivatives .
Cancer Treatment
This compound has been explored in the context of cancer therapy. Its ability to interfere with cellular signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent. The compound's structural similarities with other known anticancer triazoles enhance its potential therapeutic applications .
Calcium Channel Modulation
The compound may also exhibit effects on calcium signaling pathways, which are critical in various physiological processes. This modulation can potentially lead to therapeutic effects in conditions where calcium signaling is disrupted, such as certain cancers and cardiovascular diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of triazole derivatives similar to this compound:
- In Vitro Anticancer Studies : A comprehensive study assessed various triazole derivatives against NCI60 cell lines, revealing promising results for compounds with similar structures in inhibiting cancer cell proliferation .
- Mechanistic Insights : Molecular docking studies have provided insights into the interaction of triazole derivatives with target proteins involved in cancer progression, further supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted. The molecular targets and pathways involved in its mechanism of action are currently under investigation in various research studies.
Comparison with Similar Compounds
Urea-Based Metabolites and Degradation Products
Key Compounds :
- DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea)
- DCPU (1-(3,4-Dichlorophenyl)urea)
- DCPMDU (1-(3,4-Dichlorophenyl)-3-methylideneurea)
- 3,4-DCA (3,4-Dichloroaniline)
| Property | Target Compound | DCPMU | DCPU | 3,4-DCA |
|---|---|---|---|---|
| Core Structure | Triazole-carboxamide | Urea | Urea | Aniline |
| Substituents | 3,4-Dichlorophenylmethyl | 3,4-Dichlorophenyl, methyl | 3,4-Dichlorophenyl | 3,4-Dichloro |
| Bioactivity | Likely enzyme inhibition | Herbicide metabolite | Degradation product | Carcinogenic intermediate |
| Environmental Fate | Moderate persistence | High water solubility | Rapid degradation | Persistent, bioaccumulative |
Analysis: The target compound differs from urea derivatives (DCPMU, DCPU) in its heterocyclic core, which may confer greater metabolic stability compared to the labile urea group. For instance, DCPMU and DCPU are metabolites of diuron herbicides, whereas 3,4-DCA is a toxic degradation product linked to carcinogenicity . The triazole ring in the target compound likely reduces susceptibility to hydrolytic degradation, enhancing environmental persistence relative to urea analogs.
Pharmacologically Active Triazole and Piperidine Derivatives
Key Compounds :
- SR140333 : Contains 3,4-dichlorophenyl and piperidine groups.
- SR142801 : Features a benzoyl-3-(3,4-dichlorophenyl)piperidine scaffold.
- L-742694 : Combines trifluoromethylbenzyl and triazolyl morpholine.
| Property | Target Compound | SR140333 | SR142801 | L-742694 |
|---|---|---|---|---|
| Core Structure | Triazole-carboxamide | Piperidine | Piperidine | Morpholine-triazole |
| Key Substituents | 3,4-Dichlorophenylmethyl | 3,4-Dichlorophenyl, isopropoxyphenyl | 3,4-Dichlorophenyl, benzoyl | Trifluoromethylbenzyl |
| Target | Unknown (putative kinase) | NK1 receptor antagonist | NK1 receptor antagonist | Tachykinin antagonist |
| Potency | Data limited | High affinity (Ki < 1 nM) | Moderate affinity | IC₅₀ = 10 nM (NK2) |
The dichlorophenyl group in SR140333 and the target compound may enhance hydrophobic interactions with binding pockets, but the carboxamide in the latter could improve solubility compared to SR analogs .
Pyrazolo-Pyrimidine and Thiophene Derivatives
Key Compound :
| Property | Target Compound | Example 62 |
|---|---|---|
| Core Structure | Triazole-carboxamide | Pyrazolo-pyrimidine |
| Substituents | 3,4-Dichlorophenylmethyl | Thiophene, fluorophenyl |
| Molecular Weight | ~300 g/mol (estimated) | 560.2 g/mol |
| Melting Point | Not reported | 227–230°C |
The target compound’s smaller triazole-carboxamide structure may offer better bioavailability due to lower molecular weight, though Example 62’s fluorophenyl groups could enhance target affinity .
Triazole-Carboxylic Acid Analog
Key Compound :
| Property | Target Compound | Carboxylic Acid Analog |
|---|---|---|
| Core Structure | Triazole-carboxamide | Triazole-carboxylic acid |
| Substituents | 3,4-Dichlorophenylmethyl | 4-Difluoromethoxyphenyl |
| Solubility | Moderate (amide) | High (acid) |
| Bioactivity | Enzyme inhibition (putative) | Unknown |
Analysis: Replacing the carboxamide with a carboxylic acid () increases polarity and solubility but may reduce membrane permeability.
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide is a synthetic compound belonging to the triazole family, characterized by its unique structural features that include a dichlorophenyl group and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogenic organisms.
- Chemical Formula : C11H10Cl2N4O
- Molecular Weight : 272.09 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Triazole derivatives are known for their diverse pharmacological properties, which include antifungal, antibacterial, and anti-inflammatory activities. The biological activity of this compound has been explored in several studies, revealing its potential as an effective therapeutic agent.
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays inhibitory effects against various mycobacterial species, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .
Table 1: Inhibitory Concentrations of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 | |
| Mycobacterium avium complex | 1.0 | |
| Escherichia coli | 2.0 |
The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes or pathways essential for bacterial survival. For example, some studies suggest that this compound may inhibit the dihydrofolate reductase enzyme in Mtb, which is crucial for folate metabolism and bacterial growth . Additionally, it has been reported that triazole-carboxamides can suppress bacterial SOS responses by inhibiting the LexA repressor/protease .
Case Studies
- Study on Mycobacterial Inhibition : A high-throughput screening (HTS) identified several triazole derivatives with potent activity against Mtb. Among these, this compound exhibited over 50% inhibition in multiple assays conducted over several days post-infection .
- Combination Therapy : In vitro studies demonstrated that this compound can enhance the efficacy of established antibiotics when used in combination therapies against Mtb and NTM species. The additive effect observed suggests potential for developing new treatment regimens for resistant strains .
Toxicology and Safety Profile
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels; however, detailed toxicological evaluations are necessary to establish safety profiles for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
